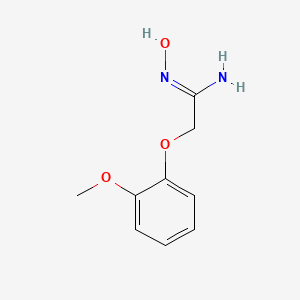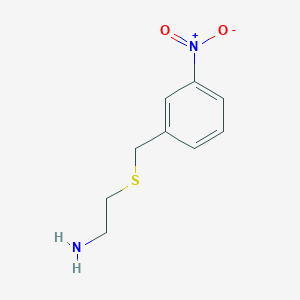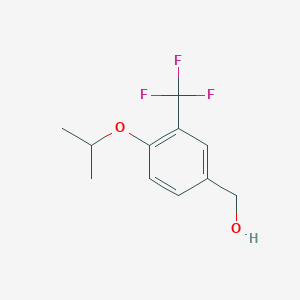
(E)-1,2,3,3,3-Pentafluoropropene
Vue d'ensemble
Description
(E)-1,2,3,3,3-Pentafluoropropene is a fluorinated olefin with the chemical formula C3H2F5. This compound is part of the hydrofluoroolefin (HFO) family, which is known for its low global warming potential (GWP) and is used as an environmentally friendly alternative to traditional hydrofluorocarbons (HFCs) in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-1,2,3,3,3-Pentafluoropropene can be synthesized through several methods, including the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane. This reaction typically involves the use of a strong base such as potassium hydroxide (KOH) under elevated temperatures to facilitate the elimination of hydrogen fluoride (HF).
Industrial Production Methods: On an industrial scale, this compound is produced using continuous flow reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1,2,3,3,3-Pentafluoropropene undergoes various chemical reactions, including:
Addition Reactions: Due to the presence of a double bond, it readily participates in addition reactions with halogens, hydrogen halides, and other electrophiles.
Substitution Reactions: It can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.
Polymerization: This compound can be polymerized to form fluorinated polymers with unique properties.
Common Reagents and Conditions:
Halogenation: Reagents such as chlorine (Cl2) or bromine (Br2) can be used under controlled conditions to add halogens across the double bond.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are used to add hydrogen (H2) across the double bond, converting it to a saturated compound.
Major Products Formed:
Halogenated Derivatives: Addition of halogens results in compounds like 1,2-dichloro-3,3,3-trifluoropropane.
Hydrogenated Products: Hydrogenation yields compounds like 1,2,3,3,3-pentafluoropropane.
Applications De Recherche Scientifique
(E)-1,2,3,3,3-Pentafluoropropene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, sealants, and specialty materials.
Biology: Research is ongoing to explore its potential as a reagent in biochemical assays and as a building block for biologically active compounds.
Medicine: Its derivatives are being investigated for use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used as a refrigerant and blowing agent in the production of foams, offering a more environmentally friendly alternative to traditional HFCs.
Mécanisme D'action
The mechanism by which (E)-1,2,3,3,3-Pentafluoropropene exerts its effects is primarily through its reactivity as an electrophile. The double bond in the molecule makes it susceptible to nucleophilic attack, leading to the formation of various addition products. The molecular targets and pathways involved depend on the specific reactions and applications, ranging from polymerization processes to biochemical interactions.
Comparaison Avec Des Composés Similaires
1,1,1,2,3,3-Hexafluoropropane: A precursor in the synthesis of (E)-1,2,3,3,3-Pentafluoropropene.
1,1,1,3,3-Pentafluoropropane: Another fluorinated compound with similar applications but different reactivity.
Uniqueness: this compound stands out due to its low GWP and high reactivity, making it a valuable compound in both environmental and industrial contexts. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Propriétés
IUPAC Name |
(E)-1,2,3,3,3-pentafluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUPYMORYHFFCT-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(F)(F)F)/F)\F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027221 | |
| Record name | (E)-1,2,3,3,3-Pentafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5595-10-8 | |
| Record name | (E)-1,2,3,3,3-Pentafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1E)-1H-Pentafluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)
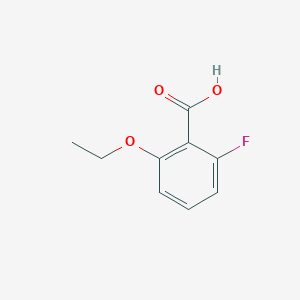

![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)


![N-methyl-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B6332783.png)
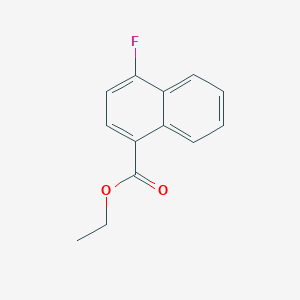
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane](/img/structure/B6332790.png)
